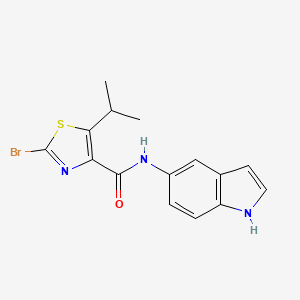
2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide is a complex organic compound that features an indole nucleus, a thiazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological and pharmacological activities, which are derived from its unique structural components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole precursors, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include bromine for bromination, isopropylamine for introducing the isopropyl group, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of alkylated or arylated products.
Scientific Research Applications
2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole are structurally related and have comparable chemical properties.
Uniqueness
What sets 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide apart is the combination of the indole and thiazole rings with a bromine atom and an isopropyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14BrN3OS |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-3-4-11-9(7-10)5-6-17-11/h3-8,17H,1-2H3,(H,18,20) |
InChI Key |
WYEBDCLOUKTJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12182974.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12182981.png)
![4-ethyl-9-(3-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12182993.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12182995.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene](/img/structure/B12183014.png)
![Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12183016.png)
![{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B12183022.png)
![4-[({[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B12183026.png)
![5,6-dimethyl-1-[5-(morpholine-4-sulfonyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B12183032.png)

![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-4-carboxamide](/img/structure/B12183041.png)
![Ethyl 6-methyl-2-[2-(2-oxo-1,2-dihydroquinoxalin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12183044.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B12183056.png)

